molecular formula C11H13Cl2N B13320251 4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13320251
M. Wt: 230.13 g/mol
InChI Key: KTPIGXPZEVCGGJ-UHFFFAOYSA-N
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Description

4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes two chlorine atoms and three methyl groups attached to the indole ring. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of both chlorine and trimethyl substituents, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

4,7-dichloro-3,3,5-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H13Cl2N/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3

InChI Key

KTPIGXPZEVCGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C(CN2)(C)C)Cl

Origin of Product

United States

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